6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound has a molecular formula of C14H14O4 and a molecular weight of 246.26 . Coumarins are characterized by their benzopyranone structure, which is a fused benzene and α-pyrone ring system .
Preparation Methods
The synthesis of 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several methods. One common method is the Pechmann condensation, which involves the reaction between phenols and β-keto esters in the presence of an acid catalyst . This method can employ both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Chemical Reactions Analysis
6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various coumarin derivatives, which have applications as optical brighteners, photosensitizers, fluorescent dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals . In biology and medicine, coumarin derivatives are known for their antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . Additionally, they are used in drug and pesticidal preparations .
Mechanism of Action
The mechanism of action of 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, some coumarin derivatives inhibit platelet aggregation and steroid 5α-reductase . The specific molecular targets and pathways involved depend on the particular coumarin derivative and its structure .
Comparison with Similar Compounds
6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as 7-hydroxy-4-methylcoumarin and 6-acetyl-7-hydroxy-4-methylcoumarin . These compounds share the benzopyranone structure but differ in their substituents, which can influence their biological activities and applications. For instance, 7-hydroxy-4-methylcoumarin is known for its fluorescent properties, while 6-acetyl-7-hydroxy-4-methylcoumarin has been studied for its affinity for serotonin receptors .
Properties
IUPAC Name |
6-acetyl-4-ethyl-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-9-5-12(16)18-14-7(2)13(17)10(8(3)15)6-11(9)14/h5-6,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBIJJZGQXKOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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